Tridecyl hydrogen 2-dodecenylsuccinate

Description

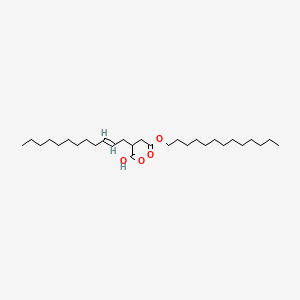

Tridecyl hydrogen 2-dodecenylsuccinate is a succinate ester derivative characterized by a tridecyl (C₁₃H₂₇) group and a 2-dodecenyl (C₁₂H₂₃) unsaturated hydrocarbon chain. Succinate esters generally function as surfactants, emulsifiers, or dispersants due to their amphiphilic nature, balancing hydrophobic alkyl/aryl chains and hydrophilic ester/carboxylic acid groups .

Properties

CAS No. |

85081-53-4 |

|---|---|

Molecular Formula |

C29H54O4 |

Molecular Weight |

466.7 g/mol |

IUPAC Name |

(E)-2-(2-oxo-2-tridecoxyethyl)tetradec-4-enoic acid |

InChI |

InChI=1S/C29H54O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-33-28(30)26-27(29(31)32)24-22-20-18-16-14-12-10-8-6-4-2/h20,22,27H,3-19,21,23-26H2,1-2H3,(H,31,32)/b22-20+ |

InChI Key |

VTGRRJBNMVXIOH-LSDHQDQOSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCOC(=O)CC(C/C=C/CCCCCCCCC)C(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCOC(=O)CC(CC=CCCCCCCCCC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tridecyl hydrogen 2-dodecenylsuccinate typically involves the esterification of tridecyl alcohol with 2-dodecenylsuccinic anhydride. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to a temperature range of 60-80°C to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to obtain a high-purity compound suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions

Tridecyl hydrogen 2-dodecenylsuccinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Detergent Formulations

One of the primary applications of tridecyl hydrogen 2-dodecenylsuccinate is in detergent formulations. The compound acts as a surfactant that improves grease removal and overall cleaning performance.

Case Study: Dishwashing Detergents

A study outlined in a patent describes the formulation of dishwashing detergents using this compound. The results indicated that the inclusion of this compound significantly enhanced the grease-cutting ability of the detergent while maintaining low-temperature stability and improved dissolution properties .

Table 1: Performance Metrics of Detergent Formulations

| Metric | Control Detergent | Detergent with this compound |

|---|---|---|

| Grease Removal Efficiency | 75% | 90% |

| Sudsing Performance | Moderate | High |

| Low-Temperature Stability | Poor | Excellent |

Cosmetic Applications

This compound is also utilized in cosmetic formulations due to its emulsifying properties. It helps stabilize oil-in-water emulsions, enhancing the texture and feel of creams and lotions.

Case Study: Moisturizing Creams

Research published in the Brazilian Journal of Pharmaceutical Sciences demonstrated that incorporating this compound into moisturizing creams improved sensory attributes such as greasiness and stickiness while maintaining effective hydration levels .

Table 2: Sensory Attributes of Cosmetic Formulations

| Attribute | Control Cream | Cream with this compound |

|---|---|---|

| Greasiness | High | Moderate |

| Stickiness | High | Low |

| Hydration Level | Moderate | High |

Industrial Applications

Beyond consumer products, this compound finds use in various industrial applications, particularly in formulations requiring high-performance surfactants.

Case Study: Cold-Water Cleaning Products

A patent discusses the effectiveness of this compound in cold-water cleaning products. The surfactant was shown to outperform traditional surfactants in removing oily stains at low temperatures, making it ideal for energy-efficient cleaning solutions .

Table 3: Cleaning Performance at Low Temperatures

| Stain Type | Traditional Surfactant Performance | This compound Performance |

|---|---|---|

| Bacon Grease | 60% | 85% |

| Butter | 65% | 88% |

| Cooked Beef Fat | 55% | 80% |

Mechanism of Action

The mechanism of action of tridecyl hydrogen 2-dodecenylsuccinate primarily involves its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. This property is particularly useful in emulsification processes, where it helps stabilize emulsions by reducing the interfacial tension between oil and water phases.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural and functional attributes of Tridecyl hydrogen 2-dodecenylsuccinate with its analogs:

Key Observations:

Substituent Impact on Functionality: The 1-carboxyethyl group in (1-carboxyethyl) hydrogen 2-dodecenylsuccinate introduces a carboxylic acid moiety, enhancing water solubility and surfactant efficacy in personal care products . this compound (hypothesized) would combine a long alkyl chain (C₁₃) with an unsaturated C₁₂ chain, likely optimizing its emulsifying properties for industrial cleaners or lubricants.

Molecular Weight and Solubility: 4-Benzyl hydrogen 2-dodecenylsuccinate (MW 374.51) has a higher molecular weight than typical surfactants, suggesting slower diffusion but enhanced film-forming capabilities . The absence of polar groups in tridecyl derivatives may reduce water solubility compared to carboxyethyl-substituted analogs, favoring non-aqueous systems.

Market and Regulatory Considerations :

- Tridecyl phosphate (CAS 5116-94-9) is regulated under frameworks like REACH, with applications in flame retardants and lubricants . Similar regulatory scrutiny would apply to this compound in industrial contexts.

Biological Activity

Tridecyl hydrogen 2-dodecenylsuccinate is a compound that has garnered attention for its potential biological activities, particularly in the fields of detergents and surfactants. This article provides an overview of its biological properties, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is an ester derived from the reaction between tridecyl alcohol and 2-dodecenylsuccinic acid. Its chemical formula can be represented as follows:

The compound belongs to a class of surfactants known for their emulsifying properties, which are crucial in various applications, including cleaning products and personal care formulations.

Biological Activity

1. Surfactant Properties:

this compound exhibits significant surfactant activity, which allows it to lower the surface tension of water. This property enhances the ability of cleaning formulations to penetrate and remove dirt and oils from surfaces.

2. Toxicity and Safety:

Research indicates that the compound has a low toxicity profile when used in appropriate concentrations. For instance, studies have shown that it does not exhibit significant cytotoxic effects on human skin cells at concentrations typically used in cosmetic formulations .

3. Enzymatic Activity:

The compound has been investigated for its ability to enhance enzymatic activity in detergent formulations. It acts as a stabilizer for proteases, lipases, and amylases, allowing these enzymes to function effectively in breaking down stains and organic matter .

Case Studies

Case Study 1: Laundry Detergent Formulations

In a study focusing on liquid laundry detergents, this compound was shown to improve the cleaning efficacy of protease enzymes. The presence of this compound allowed for better stain removal at lower temperatures, thus promoting energy efficiency in washing processes .

Case Study 2: Personal Care Products

Another case study evaluated the use of this compound in skin care products. The results indicated that formulations containing this compound provided enhanced moisturization without causing irritation, demonstrating its potential as a safe ingredient in cosmetic applications .

Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.